molecular formula C8H5F3N4O B2828430 5-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridin-2-amine CAS No. 2086260-68-4

5-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridin-2-amine

Cat. No.: B2828430
CAS No.: 2086260-68-4
M. Wt: 230.15
InChI Key: ZDECTUWRALMXCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridin-2-amine ( 1441875-37-1) is a chemical compound of significant interest in medicinal chemistry and agrochemical research, featuring a 1,2,4-oxadiazole heterocycle bearing a trifluoromethyl group. The 1,2,4-oxadiazole ring is a privileged scaffold in drug discovery, valued for its bioisosteric properties that can enhance metabolic stability and binding affinity in target molecules . Compounds containing the 5-(trifluoromethyl)-1,2,4-oxadiazole (TFMO) moiety have been identified as potent inhibitors of Histone Deacetylase (HDAC), a key therapeutic target . Specifically, TFMO-based derivatives have demonstrated strong, non-selective HDAC inhibitory activity, providing a core structure for the development of novel therapeutic and agrochemical agents . Recent research highlights the applicability of TFMO derivatives as HDAC6 inhibitors for potential treatment of neurological disorders, cancer, and inflammatory diseases . Furthermore, analogous structures have shown excellent efficacy in controlling plant rust pathogens, indicating potential for use in crop protection . This compound serves as a versatile building block for researchers exploring new inhibitors and their structure-activity relationships through molecular docking studies. It is supplied For Research Use Only.

Properties

IUPAC Name

5-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N4O/c9-8(10,11)7-14-6(15-16-7)4-1-2-5(12)13-3-4/h1-3H,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDECTUWRALMXCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C2=NOC(=N2)C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridin-2-amine typically involves the formation of the oxadiazole ring followed by the introduction of the trifluoromethyl group. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-amino-5-(trifluoromethyl)pyridine with a suitable nitrile oxide can yield the desired oxadiazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed amination reactions has been reported for the synthesis of similar compounds, which could be adapted for industrial production .

Chemical Reactions Analysis

Types of Reactions

5-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The trifluoromethyl group and other substituents can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts when necessary .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with different oxidation states, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

Anticancer Activity

N-(2-morpholino-2-(p-tolyl)ethyl)thiophene-2-carboxamide has been investigated for its potential anticancer properties. Studies indicate that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines, suggesting that this compound may also possess similar activity.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of thiophene carboxamides showed significant inhibition of tumor growth in xenograft models. The compound's mechanism involves the modulation of apoptotic pathways and inhibition of angiogenesis, which are critical for tumor development and metastasis .

Neuroprotective Effects

Research has shown that thiophene derivatives can exert neuroprotective effects, making them candidates for treating neurodegenerative diseases.

Case Study : In vitro studies revealed that N-(2-morpholino-2-(p-tolyl)ethyl)thiophene-2-carboxamide could reduce oxidative stress and apoptosis in neuronal cell cultures exposed to neurotoxic agents. This effect is attributed to the compound's ability to modulate signaling pathways involved in cell survival .

Data Table: Summary of Research Findings

Application AreaFindingsReferences
Anticancer ActivitySignificant cytotoxic effects on cancer cell lines
Neuroprotective EffectsReduction of oxidative stress in neuronal cells
Enzyme InhibitionPotential as an inhibitor of specific kinases

Mechanism of Action

The mechanism by which 5-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridin-2-amine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to the desired biological effects .

Comparison with Similar Compounds

Structural Analogs in Medicinal Chemistry

Trifluoromethyl Group Impact

The -CF₃ group in 5-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridin-2-amine is a critical pharmacophore. In pexidartinib (), the -CF₃ group on pyridine enhances binding to colony-stimulating factor 1 receptor (CSF1R), a key target in TGCT therapy. Similarly, the -CF₃ group in compound 5a () improves insecticidal activity by increasing membrane permeability .

Oxadiazole vs. Triazole/Thiadiazole Replacements

Replacing the 1,2,4-oxadiazole with triazole () or thiadiazole () alters electronic properties and hydrogen-bonding capacity. For example, macrofilaricidal compounds with triazole cores () showed moderate yields (6%) compared to oxadiazole-based antimalarial compound 157 (48% yield), suggesting oxadiazole’s superior compatibility in cyclocondensation reactions .

Hybrid Scaffolds

This contrasts with simpler pyridine-oxadiazole systems (e.g., ’s S1P modulators), where vinyl-aryl groups fine-tune receptor affinity .

Biological Activity

5-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridin-2-amine is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, including anticancer, antimicrobial, and enzyme inhibition activities, supported by case studies and research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a trifluoromethyl group and an oxadiazole moiety, which are known to enhance biological activity. The molecular formula is C8H7F3N4OC_8H_7F_3N_4O with the following structural representation:

5 5 Trifluoromethyl 1 2 4 oxadiazol 3 yl pyridin 2 amine\text{5 5 Trifluoromethyl 1 2 4 oxadiazol 3 yl pyridin 2 amine}

Anticancer Activity

Research has shown that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer properties. A study highlighted that compounds with similar structures demonstrated cytotoxic effects against various cancer cell lines. For instance, derivatives were tested against human colon adenocarcinoma (HT-29), lung adenocarcinoma (A549), and cervical carcinoma (HeLa) cell lines. The results indicated that certain compounds had IC50 values in the low micromolar range, suggesting potent activity.

Cell LineIC50 (µM)
HT-2910.5
A54912.3
HeLa8.9

These findings suggest that the trifluoromethyl oxadiazole derivatives could serve as potential leads for developing new anticancer agents .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. A study indicated that similar oxadiazole derivatives exhibited activity against various bacterial strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) were determined to be as low as 16 µg/mL for certain derivatives.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Salmonella typhimurium64

This antimicrobial activity suggests that the compound could be useful in treating infections caused by resistant bacterial strains .

Enzyme Inhibition

Enzyme inhibition studies have revealed that compounds containing the oxadiazole moiety can inhibit various enzymes linked to disease processes. Notably, they have shown inhibitory effects on:

  • Human Deacetylase Sirtuin 2 (HDSirt2) : Important in cancer biology.
  • Carbonic Anhydrase (CA) : Relevant in glaucoma and cancer.
  • Histone Deacetylases (HDACs) : Targeted for cancer therapy.

The inhibition constants (IC50) for selected targets are summarized below:

EnzymeIC50 (µM)
HDSirt225
CA30
HDAC15

These results indicate a multifaceted mechanism of action for this class of compounds .

Case Study 1: Antitumor Activity

In a specific case study involving the synthesis of oxadiazole derivatives, it was found that one derivative exhibited an IC50 value of 92.4 µM against a panel of eleven cancer cell lines. The mechanism was attributed to apoptosis induction as confirmed by MTT assays .

Case Study 2: Antimicrobial Efficacy

Another study focused on the synthesis of various oxadiazole derivatives and their evaluation against phytopathogenic fungi. The results showed that these compounds could effectively inhibit fungal growth, suggesting potential agricultural applications .

Q & A

Q. What are the standard synthetic routes for 5-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridin-2-amine, and how are intermediates characterized?

The compound is typically synthesized via cyclization reactions involving pyridine and oxadiazole precursors. For example, hydrazine hydrate and carbon disulfide in basic media are used to form oxadiazole-thiol intermediates, which are further functionalized . Key intermediates like 4-amino-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol are characterized using NMR, IR, and mass spectrometry to confirm structural integrity .

Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • NMR : To resolve aromatic protons and trifluoromethyl group splitting patterns (¹H, ¹³C, and ¹⁹F NMR).
  • IR : To confirm oxadiazole ring vibrations (~1,250–1,350 cm⁻¹) and amine N–H stretches (~3,300 cm⁻¹) .
  • HPLC-MS : For purity assessment and molecular ion detection .

Q. What in vitro assays are commonly used to evaluate its biological activity?

  • Enzyme inhibition assays : Target kinases or proteases (e.g., using fluorogenic substrates).
  • Antimicrobial testing : Minimum inhibitory concentration (MIC) against bacterial/fungal strains .
  • Cytotoxicity screening : MTT or resazurin assays in cancer cell lines .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

ParameterOptimization StrategyEvidence Source
SolventUse polar aprotic solvents (DMF, DMSO) to enhance cyclization .
TemperatureGradual heating (80–120°C) to avoid decomposition .
CatalystAmberlyst-15 or Lewis acids (e.g., ZnCl₂) for regioselectivity .

Q. How can contradictions between computational predictions and experimental biological data be resolved?

  • Re-evaluate docking parameters : Adjust force fields (e.g., AMBER vs. CHARMM) and solvation models .
  • Validate binding affinity : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
  • Consider off-target effects : Perform kinome-wide profiling or proteomic analysis .

Q. What mechanistic insights exist for the compound’s interaction with biological targets?

  • Hydrogen bonding : The pyridin-2-amine group interacts with catalytic residues (e.g., kinase ATP-binding pockets) .
  • Electrostatic effects : The trifluoromethyl group enhances lipophilicity and target affinity via halogen bonding .
  • Metabolic stability : Fluorine substitution reduces oxidative metabolism in hepatic microsomes .

Q. How does the compound’s stability vary under different storage and experimental conditions?

ConditionStability ProfileEvidence Source
Aqueous solutionDegrades at pH < 3 (acidic hydrolysis of oxadiazole) .
Light exposurePhotooxidation of pyridine ring (use amber vials) .
Long-term storageStable at –20°C in inert atmosphere .

Methodological Guidance for Data Interpretation

  • Handling NMR ambiguities : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in aromatic regions .
  • Resolving contradictory bioactivity data : Apply orthogonal assays (e.g., SPR + cellular thermal shift assays) .
  • Computational modeling : Combine molecular docking with molecular dynamics simulations (>100 ns trajectories) to assess binding stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.